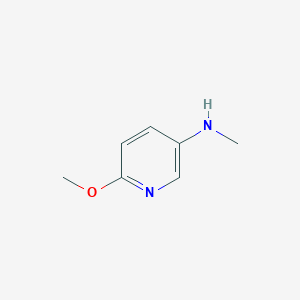

6-methoxy-N-methylpyridin-3-amine

Overview

Description

6-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methylpyridin-3-amine typically involves the methylation of 6-methoxypyridin-3-amine. One common method is the reaction of 6-methoxypyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

6-Methoxy-N-methylpyridin-3-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for researchers aiming to create new compounds with specific properties. It is commonly used in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological systems can lead to enzyme inhibition and receptor modulation, which are critical for developing therapeutic agents.

Anticancer Properties

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, it has demonstrated cytotoxic activity against HeLa cells (cervical cancer) with an IC50 range of 22.9–76.8 µM.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 22.9–76.8 | Cytotoxic activity |

| 6-Methoxy derivatives | MDA-MB-231 | 17.14–69.67 | Induces ROS formation |

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it a focus of ongoing medicinal chemistry research .

Agricultural Chemicals

Agrochemical Applications

In agrochemical development, this compound acts as a building block for formulating pesticides and herbicides. These applications help improve crop yield and pest resistance, contributing to agricultural productivity .

Material Science

Development of Novel Materials

This compound is explored in material science for its potential in developing novel materials such as polymers and coatings. Its unique properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : A study screened this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising antimicrobial effects .

- Skin Sensitization Study : Research on skin sensitization indicated mild irritation in rabbits after exposure to high concentrations, suggesting the need for caution in handling .

Mechanism of Action

The mechanism of action of 6-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-methoxypyridin-3-amine: This compound is structurally similar but lacks the N-methyl group.

2-methoxypyridine: Another related compound with a methoxy group at a different position on the pyridine ring.

3-methylpyridine: Similar in structure but without the methoxy group

Uniqueness

6-methoxy-N-methylpyridin-3-amine is unique due to the presence of both a methoxy group and an N-methyl group on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

6-Methoxy-N-methylpyridin-3-amine (C7H10N2O) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 6-position and a methyl group attached to the nitrogen atom in the pyridine ring. Its molecular formula is C7H10N2O, and it is classified as a basic heterocyclic organic compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating biochemical pathways through specific binding interactions. This mechanism is crucial for understanding its potential therapeutic applications, particularly in drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including both gram-positive and gram-negative bacteria. The compound's effectiveness can be compared to standard antibiotics, demonstrating zones of inhibition that suggest potential as an antimicrobial agent .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. In vitro studies reveal that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-methoxy-N-methylpyridin-3-amine, and how can intermediates be characterized?

- Methodological Answer : A typical route involves nucleophilic substitution or reductive amination. For example, microwave-assisted synthesis (as in ) accelerates the formation of pyridin-3-amine derivatives. Key intermediates, such as nitro precursors (e.g., 6-methoxy-N-methyl-3-nitro-pyridine derivatives), can be characterized via FT-IR (to confirm functional groups) and LC-MS (to verify molecular weight). Crystallization and single-crystal X-ray diffraction (SCXRD) are critical for structural confirmation, as demonstrated in related compounds ().

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : SCXRD is used to resolve bond lengths, angles, and stereochemistry. For example, in analogous compounds (), SHELX software ( ) refines crystallographic data to calculate R-factors (<0.05 for high precision). Hydrogen bonding and π-stacking interactions are analyzed using Mercury or Olex2 visualization tools .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Microwave Synthesis : Reduced reaction time (e.g., 30 mins vs. 24 hrs conventional) with controlled temperature (80–120°C) enhances yield ().

- Catalytic Systems : Palladium or copper catalysts (e.g., for Buchwald-Hartwig amination) improve coupling efficiency. Monitor via HPLC to track byproduct formation.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) often increase solubility of intermediates.

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS) during structural validation?

- Methodological Answer :

- HRMS Validation : Confirm molecular formula (e.g., C₇H₁₀N₂O for this compound; ) to resolve ambiguities in NMR assignments.

- Dynamic Effects : Rotamers or tautomers (common in amines) may split NMR signals. Use variable-temperature NMR (VT-NMR) to observe coalescence.

- Degradation Analysis : Instability in solution () requires immediate analysis or stabilization with antioxidants (e.g., TCEP).

Q. What computational methods predict the electronic properties of this compound for drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian with B3LYP/6-31G* basis set) to assess reactivity. The Colle-Salvetti correlation-energy formula ( ) can model electron density for charge-transfer studies.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2; ) .

Q. How can stability studies under varying pH/temperature inform storage protocols?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks (ICH guidelines). Monitor degradation via HPLC-UV and identify byproducts with LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C suggests room-temperature stability).

Application-Oriented Questions

Q. What bioactivity assays are suitable for evaluating this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or cyclooxygenases (COX-2) using fluorescence polarization ().

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2 for optimal bioavailability).

Q. Data Analysis and Reproducibility

Q. How can researchers resolve discrepancies in crystallographic data across labs?

- Methodological Answer :

- Deposit Raw Data : Share .cif files in repositories (e.g., Cambridge Structural Database) for independent validation.

- Rigorous Refinement : Compare R-factors and displacement parameters (). Outliers >3σ may indicate misassigned atoms.

Properties

IUPAC Name |

6-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPZLLAQQVNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454144 | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61771-67-3 | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.